(3-Chloro-2-methylphenyl)[(4-ethoxy-2,3-dimethylphenyl)sulfonyl]amine
Overview
Description
(3-Chloro-2-methylphenyl)[(4-ethoxy-2,3-dimethylphenyl)sulfonyl]amine is an organic compound that features a sulfonyl amine functional group
Mechanism of Action
Target of Action
The primary target of N-(3-chloro-2-methylphenyl)-4-ethoxy-2,3-dimethylbenzenesulfonamide is the Enoyl- [acyl-carrier-protein] reductase [NADH] . This enzyme plays a crucial role in the fatty acid synthesis pathway of Mycobacterium tuberculosis .
Mode of Action
The compound interacts with its target by binding to the active site of the enzyme, thereby inhibiting its function
Biochemical Pathways
The inhibition of the Enoyl- [acyl-carrier-protein] reductase [NADH] enzyme affects the fatty acid synthesis pathway . This disruption can lead to the cessation of essential cellular processes in Mycobacterium tuberculosis, affecting its growth and survival .
Pharmacokinetics
These properties significantly impact the bioavailability of the compound, determining how much of the drug reaches the site of action .
Result of Action
The molecular and cellular effects of N-(3-chloro-2-methylphenyl)-4-ethoxy-2,3-dimethylbenzenesulfonamide’s action primarily involve the disruption of fatty acid synthesis in Mycobacterium tuberculosis . This disruption can lead to the inhibition of bacterial growth and potentially, the death of the bacteria .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chloro-2-methylphenyl)[(4-ethoxy-2,3-dimethylphenyl)sulfonyl]amine typically involves a multi-step process. One common method is the reaction of 3-chloro-2-methylaniline with 4-ethoxy-2,3-dimethylbenzenesulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can optimize the reaction conditions and minimize the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
(3-Chloro-2-methylphenyl)[(4-ethoxy-2,3-dimethylphenyl)sulfonyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction can lead to the formation of amines or other reduced derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically require a polar aprotic solvent like dimethylformamide (DMF) and a strong base such as sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce various amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, (3-Chloro-2-methylphenyl)[(4-ethoxy-2,3-dimethylphenyl)sulfonyl]amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.
Biology
In biological research, this compound can be used to study enzyme inhibition and protein interactions. Its sulfonyl amine group is known to interact with various biological targets, making it a valuable tool for biochemical assays.
Medicine
In medicine, derivatives of this compound are being investigated for their potential therapeutic properties. They may act as inhibitors of specific enzymes or receptors involved in disease pathways.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various applications, including coatings and polymers.
Comparison with Similar Compounds
Similar Compounds
- (3-Chloro-2-methylphenyl)sulfonamide
- (4-Ethoxy-2,3-dimethylphenyl)sulfonamide
- (3-Chloro-2-methylphenyl)[(4-methoxy-2,3-dimethylphenyl)sulfonyl]amine
Uniqueness
(3-Chloro-2-methylphenyl)[(4-ethoxy-2,3-dimethylphenyl)sulfonyl]amine stands out due to its specific combination of functional groups, which confer unique reactivity and stability. This makes it a versatile compound for various applications, from chemical synthesis to biological research.
Properties
IUPAC Name |
N-(3-chloro-2-methylphenyl)-4-ethoxy-2,3-dimethylbenzenesulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClNO3S/c1-5-22-16-9-10-17(12(3)11(16)2)23(20,21)19-15-8-6-7-14(18)13(15)4/h6-10,19H,5H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUIPMVOTKUNJAJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=C(C=C1)S(=O)(=O)NC2=C(C(=CC=C2)Cl)C)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClNO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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